7,7,9,9-Tetramethyl-4-methylene-1,3-dioxa-8-azaspiro[4.5]decan-2-one
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Overview
Description
7,7,9,9-Tetramethyl-4-methylene-1,3-dioxa-8-azaspiro[45]decan-2-one is a complex organic compound known for its unique spirocyclic structure This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom, creating a rigid and stable framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,9,9-Tetramethyl-4-methylene-1,3-dioxa-8-azaspiro[4.5]decan-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2,2,4,4-tetramethyl-3-pentanone and suitable amines can undergo cyclization reactions in the presence of catalysts to form the spirocyclic core. The reaction conditions often require precise temperature control and the use of solvents like dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the synthesis process. The purification of the final product typically involves techniques such as recrystallization or chromatography to ensure high purity levels suitable for research and application purposes .
Chemical Reactions Analysis
Types of Reactions
7,7,9,9-Tetramethyl-4-methylene-1,3-dioxa-8-azaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylene group can yield ketones, while reduction of carbonyl groups can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
7,7,9,9-Tetramethyl-4-methylene-1,3-dioxa-8-azaspiro[4.5]decan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of 7,7,9,9-Tetramethyl-4-methylene-1,3-dioxa-8-azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethyl-3-pentanone: A structurally related compound with similar functional groups but lacking the spirocyclic structure.
(3aR,4R,7R)-1,4,9,9-Tetramethyl-3,4,5,6,7,8-hexahydro-2H-3a,7: Another spirocyclic compound with different substituents and stereochemistry.
Uniqueness
7,7,9,9-Tetramethyl-4-methylene-1,3-dioxa-8-azaspiro[4.5]decan-2-one stands out due to its rigid spirocyclic framework, which imparts unique chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further distinguish it from similar compounds .
Properties
IUPAC Name |
7,7,9,9-tetramethyl-4-methylidene-1,3-dioxa-8-azaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-8-12(16-9(14)15-8)6-10(2,3)13-11(4,5)7-12/h13H,1,6-7H2,2-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGIHJGZMPBQPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC(N1)(C)C)C(=C)OC(=O)O2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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